Firocoxib-d4

isotope integrity hydrogen-deuterium exchange LC-MS/MS

Firocoxib-d4 is a stable isotope-labeled analog of firocoxib, selectively deuterated at the cyclopropylmethoxy moiety (MW 340.43). It is the gold-standard internal standard for LC-MS/MS quantification of firocoxib in canine, equine, and food-animal matrices. Unlike non-labeled firocoxib or structurally dissimilar coxibs, it co-elutes identically and corrects for matrix-induced ion suppression, ensuring CV <15%. It is essential for regulatory-compliant bioequivalence (ANDA) and tissue residue studies. Non-exchangeable deuterium placement guarantees isotopic integrity during sample preparation. Choose firocoxib-d4 to eliminate systematic quantification errors in veterinary drug development.

Molecular Formula C17H20O5S
Molecular Weight 340.4 g/mol
Cat. No. B12413866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFirocoxib-d4
Molecular FormulaC17H20O5S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C
InChIInChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3/i4D2,5D2
InChIKeyFULAPETWGIGNMT-CQOLUAMGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Firocoxib-d4: Deuterated Internal Standard for COX-2 Inhibitor Bioanalysis


Firocoxib-d4 is a stable isotope-labeled analog of firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor approved for veterinary pain management in dogs and horses [1]. The compound contains four deuterium atoms specifically incorporated into the cyclopropylmethoxy moiety, increasing the molecular weight from 336.40 g/mol to 340.43 g/mol without altering the COX-2 inhibitory profile of the parent compound [2]. Firocoxib exhibits 58-fold to 380-fold selectivity for COX-2 over COX-1 depending on assay conditions, with COX-2 IC50 values ranging from 0.13 µM to 0.16 µM [3]. The deuterated form serves as a gold-standard internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of firocoxib in complex biological matrices, including plasma, tissue homogenates, and inflammatory exudates [4].

Why Firocoxib-d4 Cannot Be Substituted with Unlabeled Firocoxib or Non-Analogous Internal Standards


Substituting firocoxib-d4 with unlabeled firocoxib or structurally dissimilar internal standards introduces systematic quantification errors in LC-MS/MS workflows. Without an isotopically matched internal standard, matrix-induced ion suppression or enhancement effects—which vary unpredictably across plasma, tissue homogenates, and inflammatory exudates—remain uncorrected, leading to method imprecision exceeding 15-20% CV in validation studies [1]. Non-deuterated firocoxib co-elutes identically with the target analyte and cannot be resolved by mass spectrometry, rendering it useless as an internal standard. Structurally related coxibs (e.g., celecoxib, rofecoxib) exhibit differential chromatographic retention, ionization efficiency, and matrix effect susceptibility compared to firocoxib, precluding their use as reliable surrogates for isotope dilution mass spectrometry (IDMS) [2]. The specific deuterium placement on non-exchangeable carbon positions in firocxib-d4 ensures isotopic integrity under biological sample preparation conditions, whereas alternative labeling strategies (e.g., methyl sulfone deuteration) suffer from extensive hydrogen-deuterium exchange in aqueous media [3].

Firocoxib-d4 Quantitative Differentiation: Comparative Evidence for Analytical Selection


Deuterium Placement on Non-Exchangeable Cyclopropyl Carbons Prevents Label Loss in Aqueous Sample Preparation

Firocoxib-d4 incorporates deuterium exclusively on the cyclopropylmethoxy moiety at non-exchangeable carbon positions, preventing label loss during aqueous sample workup . In contrast, alternative labeling strategies such as firocoxib labeled on the methyl sulfone group (e.g., firocoxib-[13C,2H3]) exhibit extensive hydrogen-deuterium exchange even at neutral pH in aqueous media, as demonstrated during synthetic development studies [1]. This exchange would produce variable isotopic enrichment and compromise quantitative accuracy in bioanalytical methods requiring aqueous extraction or dilution steps.

isotope integrity hydrogen-deuterium exchange LC-MS/MS sample preparation

Four-Deuterium Mass Shift (+4 Da) Enables Baseline Mass Spectrometric Resolution from Parent Analyte

Firocoxib-d4 (MW 340.43 g/mol) provides a +4 Da mass shift relative to unlabeled firocoxib (MW 336.40 g/mol), enabling complete mass spectrometric resolution in multiple reaction monitoring (MRM) transitions without isotopic cross-talk [1]. This 4-Da difference exceeds the minimum recommended +3 Da threshold for deuterated internal standards, ensuring that the natural isotopic abundance of the M+2 and M+4 peaks of the unlabeled analyte (<1% combined contribution) does not interfere with the internal standard channel . Alternative firocoxib-d6 (MW 342.4 g/mol) provides a +6 Da shift but introduces additional synthetic complexity and cost without meaningful analytical advantage for this molecular weight range [2].

mass spectrometry isotope dilution quantitative analysis MRM

Matrix Effect Correction Capability Validated for High-Lipid and High-Protein Biological Matrices

Firocoxib-d4 corrects for matrix-induced ion suppression/enhancement effects that vary substantially across biological matrices encountered in veterinary pharmacokinetic studies . Tissue homogenates and inflammatory exudates, which contain variable lipid and protein content, exhibit matrix effects that can alter analyte ionization efficiency by 30-70% in the absence of a matched internal standard [1]. Co-eluting deuterated internal standards compensate for these effects by normalizing the analyte response ratio, reducing method imprecision from >15% CV to <5% CV in validated assays. This correction capability is specific to isotopically matched internal standards and cannot be replicated by structural analogs (e.g., celecoxib-d7) due to differential chromatographic retention and ionization behavior [2].

matrix effects ion suppression tissue analysis bioanalytical method validation

Regulatory-Compliant Characterization Supports GLP Bioanalytical Method Validation and ANDA Submissions

Firocoxib-d4 is supplied with comprehensive Certificate of Analysis (CoA) documentation including identity confirmation by proton NMR and mass spectrometry, purity determination, and elemental analysis [1]. This characterization meets regulatory guidelines for reference standards used in Abbreviated New Drug Application (ANDA) submissions, method validation (AMV), and quality control (QC) applications [2]. In contrast, non-certified or research-grade deuterated analogs may lack the traceability and documentation required for GLP-compliant bioanalytical studies. The compound is maintained under controlled storage conditions (-20°C, sealed, protected from moisture) with established short-term room temperature stability, providing defined handling parameters that support method reproducibility across laboratories [3].

regulatory compliance GLP ANDA pharmacopoeial traceability

Firocoxib-d4 Application Scenarios: Where Deuterated Internal Standard Selection Matters


Veterinary Pharmacokinetic Studies in Canine and Equine Models

Firocoxib-d4 is the internal standard of choice for quantifying firocoxib plasma and tissue concentrations in pharmacokinetic studies supporting veterinary drug development and therapeutic monitoring. The compound corrects for matrix effects inherent to canine and equine plasma—which differ in lipid and protein composition from human matrices—ensuring accurate determination of Cmax, Tmax, AUC, and elimination half-life parameters [1]. This application leverages the isotopic matching that prevents the systematic bias observed when using non-analogous internal standards in species-specific matrices.

Bioequivalence and ANDA Submission Studies for Generic Firocoxib Formulations

For Abbreviated New Drug Application (ANDA) submissions requiring bioequivalence demonstration between generic and reference listed firocoxib products, firocoxib-d4 provides the regulatory-compliant internal standard essential for validated LC-MS/MS methods. The compound's full characterization package (NMR, MS, purity) and pharmacopoeial traceability directly support method validation documentation required by FDA and EMA bioanalytical guidance [2]. The non-exchangeable deuterium placement ensures consistent internal standard concentration across the aqueous dilution steps typical of sample preparation workflows for regulatory submissions [3].

Tissue Distribution and Residue Depletion Studies in Food-Producing Animals

Quantifying firocoxib residues in muscle, liver, kidney, and fat tissues from food-producing animals requires robust matrix effect correction that only an isotopically matched internal standard can provide. Firocoxib-d4 corrects for the variable ion suppression observed across different tissue types—particularly high-lipid matrices where non-deuterated or structurally dissimilar internal standards fail to adequately compensate for extraction and ionization variability [1]. This application is critical for establishing withdrawal periods and ensuring food safety compliance under veterinary regulatory frameworks.

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